molecular formula C18H12F4 B12535863 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene CAS No. 797048-12-5

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene

Cat. No.: B12535863
CAS No.: 797048-12-5
M. Wt: 304.3 g/mol
InChI Key: CSLITDMRCWNJSS-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is an organic compound characterized by the presence of multiple fluorine atoms and a butenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene typically involves the coupling of a butenyl group with a difluorophenyl ethynyl moiety. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkenes or alkanes .

Scientific Research Applications

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)propionic acid
  • trans,trans-4-(3,4-Difluorophenyl)-4’-n-propylbicyclohexyl

Uniqueness

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is unique due to the presence of both a butenyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .

Properties

CAS No.

797048-12-5

Molecular Formula

C18H12F4

Molecular Weight

304.3 g/mol

IUPAC Name

5-but-3-enyl-2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene

InChI

InChI=1S/C18H12F4/c1-2-3-4-13-10-16(20)14(17(21)11-13)7-5-12-6-8-15(19)18(22)9-12/h2,6,8-11H,1,3-4H2

InChI Key

CSLITDMRCWNJSS-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

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